molecular formula C14H18Si2 B13031592 Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl- CAS No. 37166-58-8

Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl-

Katalognummer: B13031592
CAS-Nummer: 37166-58-8
Molekulargewicht: 242.46 g/mol
InChI-Schlüssel: AAPVCRSIDGQONE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne is a compound with the molecular formula C14H18Si2 It is characterized by the presence of four triple bonds (alkyne groups) and two trimethylsilyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne can be synthesized through the palladium-catalyzed coupling of 1,3,5-triiodobenzene with trimethylsilylbuta-1,3-diyne . The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of palladium-catalyzed coupling reactions and the need for an inert atmosphere are common features in both settings.

Wissenschaftliche Forschungsanwendungen

1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne involves its ability to undergo various chemical reactions due to the presence of multiple triple bonds. These triple bonds can participate in addition and substitution reactions, leading to the formation of new compounds with different properties. The trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne is unique due to its combination of multiple triple bonds and trimethylsilyl groups. This structure provides it with distinct reactivity and stability, making it valuable for specific applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

37166-58-8

Molekularformel

C14H18Si2

Molekulargewicht

242.46 g/mol

IUPAC-Name

trimethyl(8-trimethylsilylocta-1,3,5,7-tetraynyl)silane

InChI

InChI=1S/C14H18Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h1-6H3

InChI-Schlüssel

AAPVCRSIDGQONE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC#CC#CC#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.